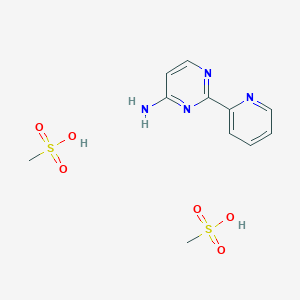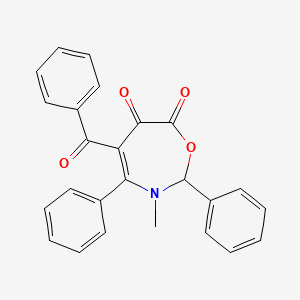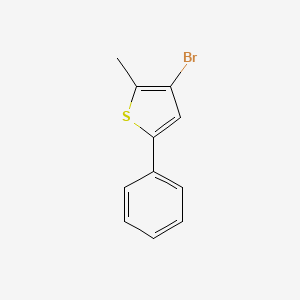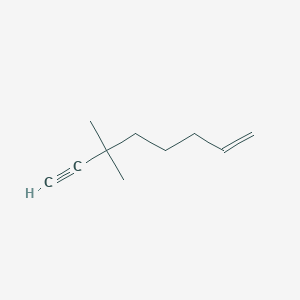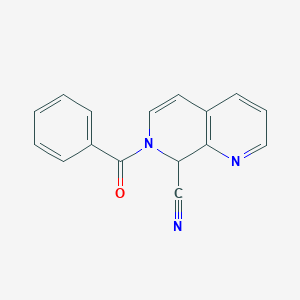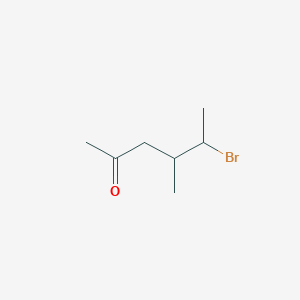
5-Bromo-4-methylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methylhexan-2-one is an organic compound with the molecular formula C7H13BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the fifth carbon of a hexane chain, with a methyl group on the fourth carbon and a ketone functional group on the second carbon. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylhexan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methylhexan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the fifth carbon position.
Another method involves the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator to achieve selective bromination at the desired position. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylhexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in aqueous or mixed solvent systems, often under reflux conditions to ensure complete reaction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanones or hexanols, depending on the nucleophile used.
Reduction: Formation of 5-bromo-4-methylhexan-2-ol.
Oxidation: Formation of 5-bromo-4-methylhexanoic acid.
Scientific Research Applications
5-Bromo-4-methylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylhexan-2-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The ketone group can undergo reduction or oxidation, allowing for the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylhexan-2-one: Similar structure but with the bromine atom at a different position.
5-Chloro-4-methylhexan-2-one: Chlorinated analog with similar reactivity.
5-Bromo-4-methylpentan-2-one: Shorter carbon chain but similar functional groups.
Uniqueness
5-Bromo-4-methylhexan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its bromine atom and ketone group make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61675-15-8 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
5-bromo-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-5(7(3)8)4-6(2)9/h5,7H,4H2,1-3H3 |
InChI Key |
XNNGCMLDOZSMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


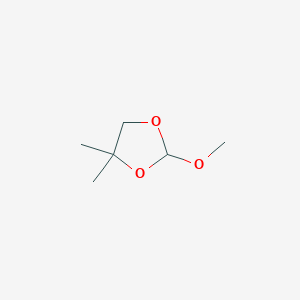
![1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]-](/img/structure/B14576861.png)
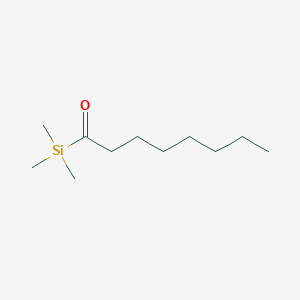
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-amine](/img/structure/B14576880.png)
![7-Azabicyclo[4.1.0]heptane, 1-phenyl-2-(phenylthio)-](/img/structure/B14576891.png)
![Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14576892.png)
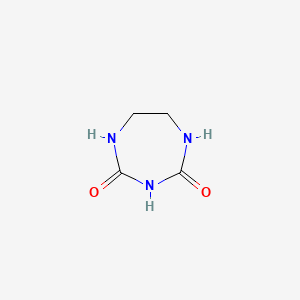

![Benzo[b]thiophen-6-amine, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide](/img/structure/B14576924.png)
